Benzyl[1-(benzylamino)-2-nitroethenyl]amine
Description
Benzyl[1-(benzylamino)-2-nitroethenyl]amine is a nitro-substituted imine derivative featuring a benzylamine backbone. Its structure includes a central C=N (imine) bond and a nitro (-NO₂) group at the ethenyl position. The compound’s unique electronic and steric properties, conferred by the nitro group and dual benzyl substituents, make it a subject of interest in structural chemistry and pharmacological research.
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N'-dibenzyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFQNRZWAQLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C[N+](=O)[O-])NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395481 | |
| Record name | 2B-023 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-82-3 | |
| Record name | 2B-023 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: Nitroaldehyde Synthesis
Nitro-substituted aldehydes, such as 2-nitrobenzaldehyde, serve as critical intermediates. These are synthesized via nitration of benzaldehyde derivatives or oxidation of nitroalkanes. For example, 2-nitroacetaldehyde is prepared by ozonolysis of 1-nitro-1-propene, though stabilization remains challenging due to polymerization risks.
Reductive Amination Protocol
Reductive amination couples nitroaldehydes with benzylamine under hydrogenation conditions. A representative procedure involves:
- Condensing 2-nitropropanal with excess benzylamine in methanol at 0°C.
- Reducing the resultant Schiff base using sodium cyanoborohydride (NaBH3CN) at pH 5–6.
- Isolating the product via silica gel chromatography (yield: 55–68%).
Key Variables :
- Catalyst : Pd/C or Raney nickel accelerates imine reduction but may over-reduce nitro groups.
- Solvent : Methanol or ethanol ensures solubility of intermediates.
- Temperature : Room temperature minimizes side reactions like nitro group reduction.
Nitroalkene Diamination via Conjugate Addition
Nitroalkene Synthesis
Nitroalkenes are synthesized via Henry reaction followed by dehydration:
Michael Addition of Benzylamine
Nitroethylene undergoes stepwise Michael addition with benzylamine:
- First equivalent of benzylamine attacks the β-position, forming 1-(benzylamino)-2-nitroethylene.
- Second equivalent adds to the α-position under acidic catalysis (e.g., HCl), yielding the target compound (yield: 40–50%).
Challenges :
- Nitroethylene Instability : Requires in situ generation and immediate use.
- Regioselectivity : Acidic conditions favor 1,2-addition, necessitating precise stoichiometry.
Catalytic Deprotection and Functional Group Interconversion
Palladium-Catalyzed Hydrogenation
Benzyl-protected intermediates are deprotected using Pd/C and niobic acid (Nb2O5/C) co-catalysts:
- Substrate : N-benzyl-2-nitroethenylamine.
- Conditions : H2 (1 atm), MeOH, 25°C, 45 min.
- Outcome : Quantitative removal of benzyl groups without nitro reduction.
Advantages :
- Chemoselectivity : Nb2O5/C suppresses nitro group hydrogenation.
- Efficiency : Turnover frequency reaches 133 h⁻¹, enabling gram-scale synthesis.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Nitroaldehyde, Benzylamine | 55–68 | High regiocontrol | Nitroaldehyde instability |
| Nitroalkene Diamination | Nitroethylene, Benzylamine | 40–50 | Direct ethenyl formation | Low yield due to intermediate decay |
| Catalytic Deprotection | N-benzyl intermediates | >95 | Scalable, chemoselective | Requires pre-functionalized substrates |
Mechanistic Insights and Side Reactions
Reductive Amination Pathway
The mechanism proceeds via:
Conjugate Addition Dynamics
Nitroalkenes act as Michael acceptors, with benzylamine attacking the β-position. Steric hindrance from the nitro group directs the second amine to the α-carbon, though competing polymerization reduces yields.
Scalability and Industrial Relevance
Gram-scale synthesis is feasible via reductive amination, with Pd/C-Nb2O5/C systems enabling cost-effective deprotection. Challenges include:
- Purification : Silica gel chromatography remains standard, but solvent-intensive.
- Catalyst Recovery : Pd/C can be reused up to five times with minimal activity loss.
Chemical Reactions Analysis
Types of Reactions: Benzyl[1-(benzylamino)-2-nitroethenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Benzyl[1-(benzylamino)-2-nitroethenyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl[1-(benzylamino)-2-nitroethenyl]amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Structural Comparisons
The imine C=N bond length in benzyl[1-(benzylamino)-2-nitroethenyl]amine is 1.292 Å , slightly longer than those observed in related imines (Table 1).
Table 1: Imine C=N Bond Lengths in Structurally Similar Compounds
| Compound | C=N Bond Length (Å) | Reference |
|---|---|---|
| This compound | 1.292 | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.265 | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 |
The nitro group in the title compound distinguishes it from analogues with methoxy (e.g., ) or hydroxyl substituents, which may exhibit stronger electron-donating effects.
Pharmacological Activities
Benzylamine derivatives exhibit diverse biological activities. highlights that benzyl amines (e.g., methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-ate) show significant anti-maximal electroshock seizure (MES) activity, whereas their benzamide analogues are less effective . The nitro group in the title compound could modulate its anticonvulsant profile by altering electron distribution or binding affinity.
Table 3: Pharmacological Activity of Benzylamine Derivatives
| Compound Type | Activity Profile | Reference |
|---|---|---|
| Benzyl amines | High anti-MES activity | |
| Benzamide analogues | Reduced activity vs. benzyl amines |
Biological Activity
Benzyl[1-(benzylamino)-2-nitroethenyl]amine is a compound of interest due to its diverse biological activities. This article explores its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to an amine and a nitroethenyl moiety. The structural formula can be represented as follows:
This compound exhibits properties that are influenced by both the benzyl and nitro groups, contributing to its biological activity.
Biological Activities
1. Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown high scavenging activity against free radicals, with one study reporting a DPPH inhibition percentage of 93.75% at a concentration of 100 µg/mL, surpassing the standard antioxidant butylated hydroxyanisole (BHA) . This suggests potential applications in preventing oxidative stress-related diseases.
2. Antitumor Effects
Research has highlighted the antitumor potential of benzylamine derivatives. For example, compounds with similar structures have been reported to inhibit enzymes like cathepsin B and calpain, which are involved in cancer progression . The modulation of P-glycoprotein (P-gp) efflux pumps in tumor cells by these compounds further supports their role in cancer therapy.
3. Mutagenicity Studies
this compound and its analogs have been investigated for their mutagenic properties. Studies on related nitroso compounds have demonstrated that they act as direct mutagens in Salmonella typhimurium, indicating that benzylation can lead to significant biological consequences . This raises concerns regarding the safety and environmental impact of such compounds.
Case Studies and Research Findings
Table 1 summarizes key studies on the biological activities of this compound and its derivatives:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals is attributed to the electron-donating properties of the benzyl group, which stabilizes radical species.
- Antitumor Mechanism : The inhibition of key enzymes involved in tumor progression suggests that this compound may disrupt critical signaling pathways in cancer cells.
- Mutagenicity Mechanism : The formation of reactive intermediates during metabolic activation may lead to DNA alkylation, resulting in mutagenic effects.
Q & A
Q. Key Considerations :
- Control temperature (0–25°C) to avoid nitro group decomposition.
- Monitor reaction progress via TLC or HPLC to optimize stoichiometry and time .
Basic: Which spectroscopic techniques are most effective for characterizing the nitroethenyl group in this compound?
Methodological Answer:
- IR Spectroscopy : The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Conjugation with the ethenyl group may shift these peaks .
- ¹H/¹³C NMR : The ethenyl protons (CH₂=CH–NO₂) appear as doublets in the δ 6.5–7.5 ppm range (¹H), while the nitro-bearing carbon resonates at δ 120–140 ppm (¹³C). NOESY can confirm spatial proximity of benzyl and nitroethenyl groups .
- Mass Spectrometry (GC-MS/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or benzyl groups) to validate the structure .
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced: How can researchers resolve contradictions in reported biological activities of benzylamine derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions, stereochemistry, or impurity profiles. To address this:
Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control buffer pH, as amine protonation affects bioavailability .
Stereochemical Analysis : Separate enantiomers via chiral HPLC and test individually, as biological activity may depend on configuration .
Impurity Profiling : Quantify byproducts (e.g., via LC-MS) and assess their interference using dose-response curves .
Computational Docking : Model interactions with target proteins (e.g., HDAC enzymes) to identify critical binding motifs, explaining divergent activities .
Case Study : In benzylamine-based enzyme inhibitors, trace impurities (e.g., N-benzylacetamide) can act as competitive inhibitors, skewing IC₅₀ values .
Advanced: What computational methods are recommended for studying the electronic effects of the nitro group on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO orbitals) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic additions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways, such as nitro reduction or ethenyl bond rotation .
- QSPR Models : Corrate Hammett σ values with reaction rates (e.g., nitration or alkylation) to quantify substituent effects .
Validation : Compare computational results with experimental kinetic data (e.g., rate constants for nitro group reduction under catalytic hydrogenation) .
Advanced: How can researchers design experiments to probe the mechanism of nitro group participation in catalytic cycles?
Methodological Answer:
Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitrogen fate during reactions (e.g., reduction to amine or NO release) via MS or NMR .
Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁴NO₂ vs. ¹⁵NO₂ derivatives to identify rate-determining steps .
In Situ Spectroscopy : Employ Raman or IR to detect transient intermediates (e.g., nitroso or hydroxylamine species) during catalytic hydrogenation .
Case Study : In Pd/C-catalyzed hydrogenation, the nitro group may undergo stepwise reduction (NO₂ → NHOH → NH₂), with benzylamine acting as a hydrogen donor .
Basic: What are the key stability challenges for this compound, and how can they be mitigated?
Methodological Answer:
- Thermal Degradation : Nitro groups decompose exothermically above 80°C. Store at –20°C under inert gas (N₂/Ar) .
- Photodegradation : Protect from UV light using amber glassware or stabilizers (e.g., BHT) to prevent nitro-to-nitrite rearrangement .
- Hydrolysis : Avoid aqueous acidic/basic conditions; use anhydrous solvents (e.g., dried THF) during synthesis .
Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How can researchers leverage structural analogs to optimize the pharmacological profile of this compound?
Methodological Answer:
SAR Studies : Synthesize analogs with:
- Halogen substituents (e.g., Br at the benzene ring) to enhance lipophilicity and blood-brain barrier penetration .
- Modified nitro groups (e.g., cyano or sulfonamide) to reduce toxicity .
ADME Profiling : Use in vitro models (Caco-2 for permeability, microsomes for metabolic stability) to prioritize candidates .
Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational design .
Example : Replacing the nitro group with a trifluoromethyl moiety improved metabolic stability in a related benzylamine derivative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
